molecular formula C13H21ClN2O2 B554899 N-Z-1,5-pentanediamine hydrochloride CAS No. 18807-74-4

N-Z-1,5-pentanediamine hydrochloride

Cat. No. B554899
CAS RN: 18807-74-4
M. Wt: 272.77 g/mol
InChI Key: VYIRBXGDTOPWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Z-1,5-pentanediamine hydrochloride” is a chemical compound with a linear formula of C6H5CH2OCONH(CH2)5NH2 · HCl . It is also known as N-Z-1,5-diaminopentane hydrochloride or Benzyl N-(5-aminopentyl)carbamate hydrochloride . It has a molecular weight of 272.77 .


Synthesis Analysis

The synthesis of “N-Z-1,5-pentanediamine hydrochloride” involves the introduction of a pentamethylene linker . It is also used in the synthesis of a polyamine . A study has shown that it can be recovered from 1,5-pentanediamine (PDA) fermentation broth using a cation exchange resin and purified by crystallization .


Molecular Structure Analysis

The linear formula of “N-Z-1,5-pentanediamine hydrochloride” is C6H5CH2OCONH(CH2)5NH2 · HCl . The compound has a molecular weight of 272.77 .


Chemical Reactions Analysis

“N-Z-1,5-pentanediamine hydrochloride” is used in the preparation of bio-based pentamethylene diisocyanate (PDI), which has shown excellent properties in the application of adhesives and thermosetting polyurethane . In the two-step reaction, PDA initially reacts with a cold phosgene solution to produce 1,5-pentanediamine hydrochloride (PDAH) and carbamate. Phosgene is then further introduced and gradually heated to produce PDI .


Physical And Chemical Properties Analysis

“N-Z-1,5-pentanediamine hydrochloride” is a solid compound . It is stored at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Advances in Hydrogenation for Fine Chemicals Production

Recent advances in the selective hydrogenation of furfural and its derivatives to 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD) showcase a green process with significant application prospects in the production of high-value fine chemicals. This research highlights the design and application of catalysts used in the catalytic hydrogenation process, offering theoretical guidance for developing new, efficient, and stable catalyst systems for this purpose (Tan et al., 2021).

Dermatological Applications of Pentane-1,5-diol

Pentane-1,5-diol's use in topical pharmaceutical products marks a new direction compared to traditional diols like propane-1,2-diol. Its effectiveness, safety, and low cost, supported by clinical trials, make it an attractive compound for pharmaceutical formulations, especially in dermatology (Jacobsson Sundberg & Faergemann, 2008).

Synthesis of Benzodiazepines

Groundwater Remediation and Wastewater Treatment

The use of zero-valent iron (ZVI) in the treatment of toxic contaminants in groundwater and wastewater has been documented for its encouraging treatment efficiencies. This paper reviews the recent advances and progress in utilizing ZVI for the removal of various contaminants, offering insights into reaction mechanisms and removal efficiencies (Fu, Dionysiou, & Liu, 2014).

Photocatalytic Applications in Environmental Remediation

Artificial Z-scheme photocatalysis is highlighted as a promising solution for environmental degradation and energy shortage issues. This comprehensive review discusses the application of Z-scheme photocatalysts in environmental remediation and energy conversion, emphasizing the need for further exploration of their potential (Huang et al., 2019).

Future Directions

“N-Z-1,5-pentanediamine hydrochloride” is an important raw material for the preparation of bio-based pentamethylene diisocyanate (PDI), which has shown excellent properties in the application of adhesives and thermosetting polyurethane . The raw material for PDI is 1,5-pentanediamine (PDA), which needs to be obtained from biomass such as feed corn starch through biological fermentation engineering . This suggests that “N-Z-1,5-pentanediamine hydrochloride” could play a significant role in the development of bio-based materials in the future.

properties

IUPAC Name

benzyl N-(5-aminopentyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIRBXGDTOPWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50526422
Record name Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Z-1,5-pentanediamine hydrochloride

CAS RN

18807-74-4
Record name Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbobenzoxy-1,5-diaminopentane Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.